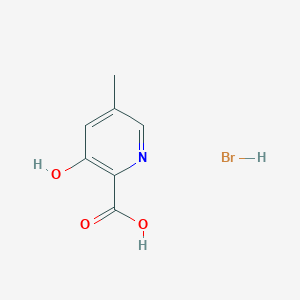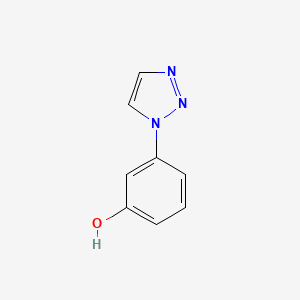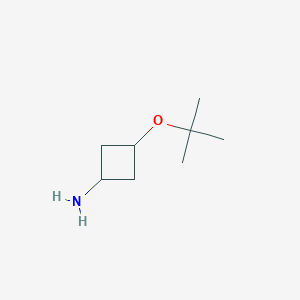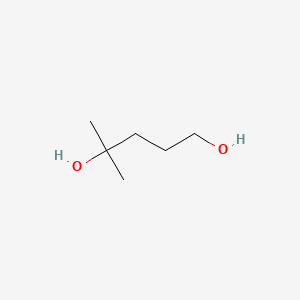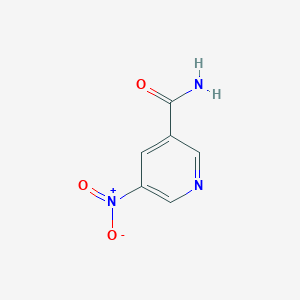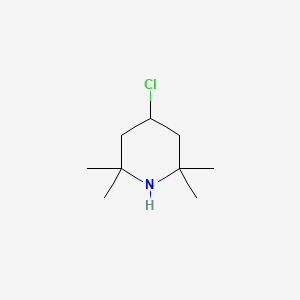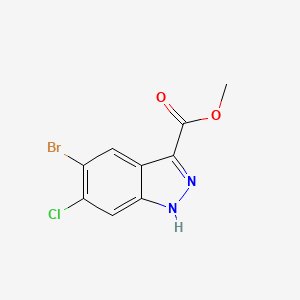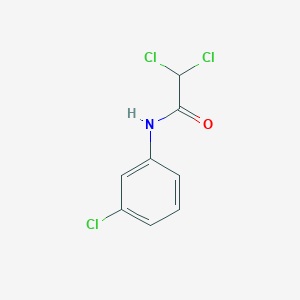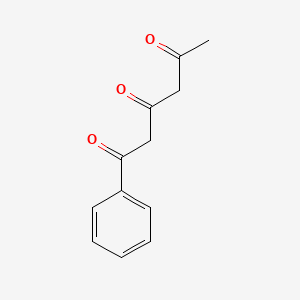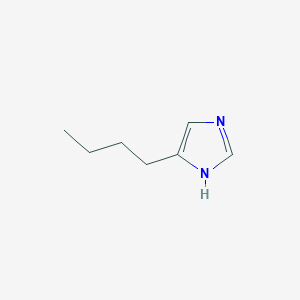
2-Propanol, 1-mercapto-2-methyl-
説明
“2-Propanol, 1-mercapto-2-methyl-” is an organic compound with the formula C4H10OS. It is also known as 1-Mercapto-2-methyl-2-propanol . This compound is a chain transferring agent that is the sixth series of hydrogen bonded 1,2-propanols which can be used to form polymeric chains with low molecular weight and short chain length .
Molecular Structure Analysis
The molecular structure of “2-Propanol, 1-mercapto-2-methyl-” is represented by the IUPAC Standard InChI: InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .科学的研究の応用
Microbial Production of Biofuels
Microbial synthesis of propanol, a biofuel component, from renewable resources has been explored, highlighting the development of synthetic pathways for efficient propanol production. This research focuses on optimizing fermentation conditions and continuous product removal to prevent toxic propanol accumulation, aiming to make microbial propanol production a competitive alternative to chemical synthesis. The challenges include improving yields, identifying microorganisms with higher propanol tolerance, and utilizing low-cost feedstocks for industrial relevance (Walther & François, 2016).
Flavor Compounds in Foods
The production and breakdown of branched aldehydes, such as 2-methyl propanal, are crucial for the flavor of many fermented and non-fermented food products. This review delves into the metabolic conversions leading to these flavor compounds, their microbial and food composition influences, and the role of 3-methyl butanal in various food products, underlining the importance of understanding these pathways for flavor control (Smit, Engels, & Smit, 2009).
Biodegradation and Environmental Remediation
Studies on the biodegradation of MTBE (methyl tert-butyl ether) and its by-products, including 2-methyl-2-hydroxy-1-propanol and 2-propanol, in contaminated groundwater highlight the potential of microbial communities for environmental cleanup. The review summarizes the aerobic degradation capabilities, degradation pathways, and challenges in applying bioremediation strategies to MTBE-contaminated sites, emphasizing the need for field studies to elucidate the degradation potential in co-contaminant plumes (Deeb, Scow, & Alvarez-Cohen, 2004).
Polymeric Biomaterials for Tissue Engineering and Drug Delivery
Research at the Centre for Biomedical and Biomaterials Research focuses on polymeric nanobiomaterials for drug delivery, showcasing the development of new families of poly(ester-ether)s and their applications in tissue engineering and drug delivery systems. The findings reveal the potential of these materials in adjusting mechanical and biological properties for specific medical applications, emphasizing the significance of polymeric biomaterials in the healthcare industry (Bhaw-Luximon et al., 2014).
Volatomics in Gastrointestinal Diseases
Investigations into volatile organic compounds (VOCs) as non-invasive biomarkers for gastrointestinal diseases, such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), have shown promise. VOCs produced by human metabolism and gut microbiota offer a novel approach for diagnosis and monitoring, with specific compounds identified for distinguishing between IBS, IBD, and healthy individuals. This research underscores the potential of VOCs in personalized medicine for gastrointestinal disorders (Van Malderen et al., 2020).
作用機序
Target of Action
It is known to be a chain transferring agent in the formation of polymeric chains .
Mode of Action
The compound acts as a chain transferring agent in the formation of polymeric chains with low molecular weight and short chain length . This suggests that it may interact with its targets by donating or accepting electrons, thereby influencing the formation and length of polymeric chains.
特性
IUPAC Name |
2-methyl-1-sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMWXGBGVVJDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537376 | |
| Record name | 2-Methyl-1-sulfanylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14967-17-0 | |
| Record name | 2-Methyl-1-sulfanylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



